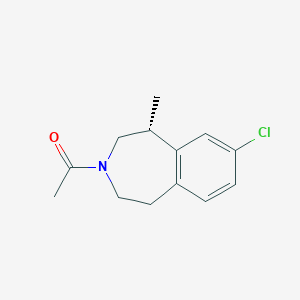

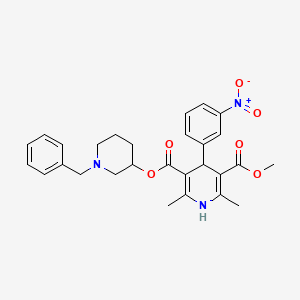

![molecular formula C7H11N3 B1142668 3-メチル-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-b]ピリジン CAS No. 1338247-52-1](/img/structure/B1142668.png)

3-メチル-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-b]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isosorbide Mononitrate, including its isomers and derivatives, is a compound with significant medical relevance, primarily used for its vasodilating properties in treating conditions such as angina pectoris. The focus on its synthesis, molecular structure, and properties is crucial for understanding its efficacy and potential applications beyond its current use.

Synthesis Analysis

The synthesis of Isosorbide 5-Mononitrate from sorbitol involves dehydration to form isosorbide, followed by nitration, and neutralization processes. The overall yield is about 16% with a purity of above 99% (Xing Huihai, 2011).

Molecular Structure Analysis

The molecular structure of isosorbide mononitrate derivatives is critical for their biological activity. Studies on the structural data, including X-ray diffraction of Isosorbide 5-Mononitrate and its fluorinated analogues, facilitate understanding their interaction with biological systems (Nico Santschi et al., 2015).

Chemical Reactions and Properties

Isosorbide mononitrate's chemical reactions, particularly its interaction and complexation with β-cyclodextrin, significantly influence its stability and solubility, enhancing its physicochemical properties and storage stability (K. Uekama et al., 1985).

Physical Properties Analysis

The physical properties of isosorbide mononitrate, such as volatility and degradation behavior under various conditions, are crucial for its formulation and storage. The complexation with β-cyclodextrin notably improves these properties by retarding volatility and degradation (K. Uekama et al., 1985).

Chemical Properties Analysis

The chemical properties, including the vasodilating efficacy of isosorbide mononitrate and its metabolites, are fundamental to its clinical use. The systemic and coronary vascular effects provide insight into its mechanism of action and therapeutic potential (R. Wendt, 1972).

科学的研究の応用

生体医用アプリケーション

3-メチル-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-b]ピリジンを含む1H-ピラゾロ[3,4-b]ピリジンは、一連の複素環式化合物であり、幅広い生物学的標的に使用されてきました {svg_1}. これらの化合物は、プリン塩基のアデニンやグアニンとの類似性が高いため、生体医用アプリケーションで使用されてきました {svg_2}.

合成方法

1H-ピラゾロ[3,4-b]ピリジン誘導体の合成には、さまざまな合成戦略とアプローチが開発されてきました {svg_3}. これらの方法は、ピラゾロピリジン系を組み立てるための方法に従って体系化されています {svg_4}.

抗増殖活性

1H-ピラゾロ[3,4-b]ピリジン誘導体の一部は、さまざまな癌細胞株に対して抗増殖活性を示しました {svg_5}.

阻害化合物

1H-ピラゾロ[3,4-b]ピリジンは、コハク酸デヒドロゲナーゼに対する阻害化合物として評価されてきました {svg_6}.

抗チューブリン剤

1H-ピラゾロ[3,4-b]ピリジンは、抗チューブリン剤としての可能性について評価されてきました {svg_7}.

新しい合成プロセスの開発

シアノ基とアミノ基を含むピラノ[2,3-c]ピラゾールとアニリンを融合させることで、ピラゾロピリジンを得るための新しい戦略が報告されています {svg_8}.

作用機序

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, that recognize these purine bases.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines , suggesting that this compound may also have potential therapeutic applications.

Safety and Hazards

The safety and hazards of “3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine” are not explicitly available. However, similar compounds may have their safety data sheets available in databases like Sigma-Aldrich .

特性

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-7-6(10-9-5)3-2-4-8-7/h8H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHWHGRLNYSEQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338247-52-1 |

Source

|

| Record name | 3-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

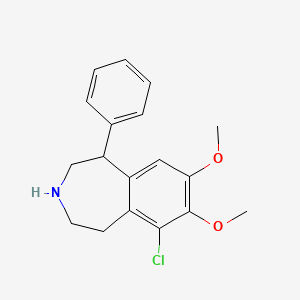

![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)

![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)